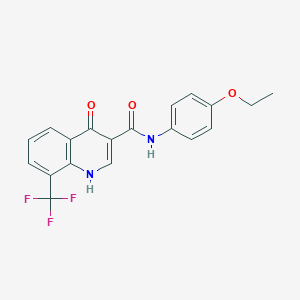
2-Chloro-N-(2-methyl-1-oxoisoquinolin-7-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(2-methyl-1-oxoisoquinolin-7-yl)propanamide, also known as CMI-977, is a small molecule drug that has been studied for its potential therapeutic uses. This compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various diseases.
作用机制
The exact mechanism of action of 2-Chloro-N-(2-methyl-1-oxoisoquinolin-7-yl)propanamide is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, the compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
Studies have shown that 2-Chloro-N-(2-methyl-1-oxoisoquinolin-7-yl)propanamide has anti-inflammatory and immunomodulatory effects in various disease models. The compound has been shown to reduce inflammation and tissue damage in animal models of rheumatoid arthritis and multiple sclerosis. Additionally, 2-Chloro-N-(2-methyl-1-oxoisoquinolin-7-yl)propanamide has been shown to inhibit the growth and proliferation of cancer cells in vitro.
实验室实验的优点和局限性
One advantage of using 2-Chloro-N-(2-methyl-1-oxoisoquinolin-7-yl)propanamide in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and the activation of NF-κB. This makes it a useful tool for studying the role of these molecules in various disease models. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of 2-Chloro-N-(2-methyl-1-oxoisoquinolin-7-yl)propanamide can cause liver damage in animals.
未来方向
There are many potential future directions for the study of 2-Chloro-N-(2-methyl-1-oxoisoquinolin-7-yl)propanamide. One area of interest is the potential use of this compound in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to determine the exact mechanism of action of 2-Chloro-N-(2-methyl-1-oxoisoquinolin-7-yl)propanamide and to investigate its potential use in the treatment of cancer. Finally, future studies should focus on the development of more potent and selective analogs of 2-Chloro-N-(2-methyl-1-oxoisoquinolin-7-yl)propanamide for use in lab experiments and potential therapeutic applications.
合成方法
The synthesis of 2-Chloro-N-(2-methyl-1-oxoisoquinolin-7-yl)propanamide has been described in the literature. The synthesis involves the reaction of 7-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid with thionyl chloride to form 7-chloro-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride. This intermediate is then reacted with 2-methylpropan-1-amine to form 2-Chloro-N-(2-methyl-1-oxoisoquinolin-7-yl)propanamide.
科学研究应用
2-Chloro-N-(2-methyl-1-oxoisoquinolin-7-yl)propanamide has been studied for its potential therapeutic uses in various disease models. The compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, 2-Chloro-N-(2-methyl-1-oxoisoquinolin-7-yl)propanamide has been studied for its potential use in the treatment of cancer.
属性
IUPAC Name |
2-chloro-N-(2-methyl-1-oxoisoquinolin-7-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-8(14)12(17)15-10-4-3-9-5-6-16(2)13(18)11(9)7-10/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIPWBFMVYCVOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)C=CN(C2=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-methyl-1-oxoisoquinolin-7-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2573129.png)
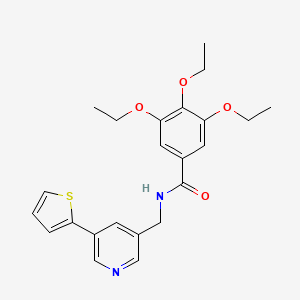
![7-(4-chlorophenyl)-1-methyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2573133.png)

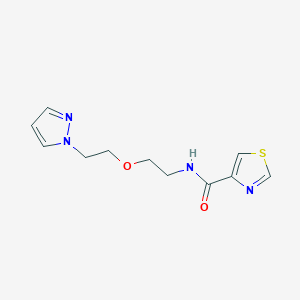
![N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2573136.png)
![Tert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate](/img/structure/B2573138.png)
![N-(5-chloro-2-methoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2573139.png)
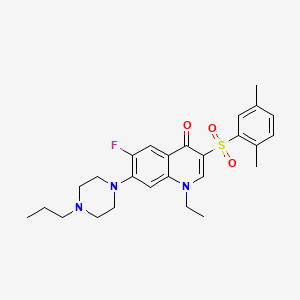
![N,6-dimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2573143.png)
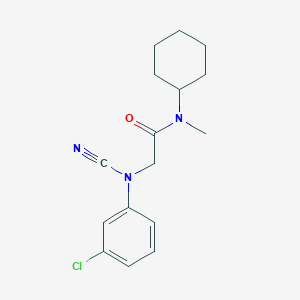
![3-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
